molecular formula C15H28O3 B599451 Teuclatriol CAS No. 152110-17-3

Teuclatriol

Cat. No.: B599451
CAS No.: 152110-17-3
M. Wt: 256.386
InChI Key: CXQOZINRAFPQEX-QFEQQRJNSA-N
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Description

Teuclatriol (CAS: 152110-17-3; molecular formula: C15H28O3) is a guaiane-type sesquiterpene triol first isolated from plants such as Salvia mirzayanii and Acorus calamus . Structurally, it features a guaiane skeleton with hydroxyl groups at positions 4, 6, and 10, confirmed via NMR and HRMS analyses . It exhibits notable biological activities, including antiviral (e.g., against HSV-1 with IC50 = 4.89 ± 0.061 µM) and immunomodulatory effects (e.g., inhibition of NF-κB and lymphocyte proliferation, IC50 = 72.8 ± 5.4 µg/mL) . Its stereochemistry and hydroxyl group arrangement are critical for its bioactivity, as seen in comparisons with epimers like epithis compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of teuclatriol typically involves several steps, starting from simpler organic molecules. One common method is the bioactivity-guided fractionation of plant extracts. The crude extract of Salvia mirzayanii is fractionated using different solvents, and the fractions are subjected to further purification using techniques like gravity column chromatography and preparative thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.

Chemical Reactions Analysis

Types of Reactions: Teuclatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the steric hindrance around the molecule .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Teuclatriol has a wide range of applications in scientific research:

Mechanism of Action

Teuclatriol exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) activation. NF-κB is a pivotal transcription factor involved in inflammatory processes. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and other mediators . This mechanism is particularly relevant in its immunoinhibitory and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Analogues: Guaiane-Type Sesquiterpenes

Compound Source Key Structural Features Bioactivity Highlights Reference
Teuclatriol Salvia mirzayanii Guaiane-4,6,10-triol Anti-HSV-1 (IC50: 4.89 µM); Immunosuppressive
Epithis compound Cleome droserifolia Epimer at one stereogenic center Lower anti-HSV-1 activity vs. This compound
1R,5R,7S-Guaiane-4R,10R-diol-6-one Acorus calamus Guaiane with ketone at C-6 Anti-SARS-CoV-2 PLpro activity
Bullatantriol Acorus calamus Eudesmane triol derivative Noted in plant isolation; activity unstudied
  • Key Insight : this compound’s hydroxylation pattern (positions 4, 6, 10) enhances antiviral specificity compared to epithis compound, where stereochemical differences reduce HSV-1 inhibition .

Antiviral Activity Against Diverse Targets

Compound Target Virus IC50 (µM) Selectivity Index (SI) Reference
This compound HSV-1 4.89 ± 0.061 4.8
Pentamethoxyflavone HAV 9.52 ± 0.329 3.4
β-Sitosterol 3-O-β-D-glucoside Coxsackie B4 13.054 ± 0.348 3.4
1R,5R,7S-Guaiane-4R,10R-diol-6-one SARS-CoV-2 PLpro Not quantified N/A
  • Key Insight : this compound’s potency against HSV-1 surpasses other compounds in the same study (e.g., pentamethoxyflavone’s anti-HAV activity), highlighting its niche as a herpesvirus-targeting agent .

Immunomodulatory and Anti-inflammatory Effects

Compound Mechanism Effect (IC50 or EC50) Reference
This compound NF-κB inhibition; Lymphocyte suppression 72.8 µg/mL (lymphocyte proliferation)
Curcumin NF-κB and MAPK pathway modulation Varies by cell type
Neo-tatarine Aβ25-35-induced cell death inhibition Not quantified
  • Key Insight: this compound uniquely combines antiviral and immunomodulatory effects, unlike neo-tatarine (anti-neurodegenerative) or curcumin (broad anti-inflammatory) .

Biological Activity

Teuclatriol, a sesquiterpene compound derived from Salvia mirzayanii, has garnered attention for its notable biological activities, particularly its anti-inflammatory and immunomodulatory effects. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant data.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 152110-17-3
Molecular Formula C₁₅H₂₈O₃
Molecular Weight 256.381 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 382.1 ± 37.0 °C at 760 mmHg
Flash Point 174.2 ± 21.1 °C

This compound exhibits significant biological activity primarily through its inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses.

  • Inhibition of NF-κB Activation : this compound has been shown to reduce NF-κB activation in LPS-stimulated human monocytic THP-1 cells at concentrations of 312 µM and higher. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α .
  • Impact on Cytokine Production : The compound reduces TNF-α secretion in a dose-dependent manner, which is vital in mitigating inflammatory responses . In studies involving human umbilical vein endothelial cells (HUVEC), this compound also decreased the expression levels of monocyte chemoattractant protein (MCP)-1 and toll-like receptor (TLR)2, further indicating its anti-inflammatory potential .
  • Immunomodulatory Effects : this compound has demonstrated immunoinhibitory effects on activated peripheral blood lymphocytes (PBLs), with an IC50 value of approximately 72.8 µg/ml, suggesting its potential as an immunomodulatory agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

  • Study on NF-κB Inhibition : A study published in the Journal of Ethnopharmacology reported that this compound significantly inhibited NF-κB signaling pathways in macrophage-like THP-1 cells, validating traditional uses of Salvia mirzayanii for treating inflammatory conditions .
  • Anti-Proliferative Effects : In vitro experiments revealed that this compound exhibited anti-proliferative effects on human activated PBLs, highlighting its potential application in immune-related disorders .
  • Inflammatory Gene Expression : Research indicated that treatment with this compound resulted in lower mRNA levels of inflammatory markers in HUVECs, supporting its role in reducing inflammation at the cellular level .

Summary of Findings

The biological activity of this compound underscores its potential therapeutic applications, particularly in managing inflammatory diseases and modulating immune responses. The following table summarizes key findings from various studies:

Study ReferenceKey Findings
Inhibits NF-κB activation and TNF-α production in THP-1 cells; anti-inflammatory properties.
Significant immunoinhibitory effects on activated PBLs; potential for use in immune disorders.
Dose-dependent inhibition of TNF-α secretion; supports traditional medicinal use for inflammation.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating and purifying Teuclatriol from natural sources?

Methodological Answer:

  • Begin with column chromatography (e.g., silica gel, Sephadex LH-20) using polarity-based solvent systems. Validate purity via HPLC with UV/Vis detection (λ = 200-400 nm) and confirm structural integrity using NMR (¹H, ¹³C, 2D-COSY) .
  • For reproducibility, document solvent ratios, temperature, and flow rates. Cross-reference with prior studies on diterpenoid isolation to optimize yield .

Q. How should researchers characterize this compound’s stereochemistry and functional groups?

Methodological Answer:

  • Combine spectroscopic techniques:

  • X-ray crystallography for absolute configuration (if crystalline).
  • ECD (Electronic Circular Dichroism) for chiral centers.
  • IR spectroscopy to identify hydroxyl or carbonyl groups .
    • Compare data with existing literature on structurally similar compounds (e.g., labdane diterpenes) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Use cell-based assays (e.g., MTT for cytotoxicity, NO inhibition for anti-inflammatory activity) with positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation).
  • Validate dose-response curves (IC₅₀ calculations) and ensure statistical significance (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Conduct comparative assays under standardized conditions (e.g., identical cell lines, solvent controls).
  • Perform meta-analysis of existing data to identify variables (e.g., extraction methods, solvent residues) influencing discrepancies .
  • Use sensitivity analysis to assess the impact of methodological differences on outcomes .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Employ omics approaches :

  • Proteomics (e.g., SILAC labeling) to identify target proteins.
  • Transcriptomics (RNA-seq) to map gene expression changes .
    • Validate findings with knockdown/knockout models (e.g., CRISPR-Cas9) and competitive binding assays .

Q. How should researchers design studies to optimize this compound’s bioavailability and pharmacokinetics?

Methodological Answer:

  • Use physicochemical modeling (e.g., LogP calculations, molecular dynamics) to predict absorption barriers.
  • Conduct in vivo PK studies in rodent models, measuring plasma concentration-time profiles (AUC, Cₘₐₓ) with LC-MS/MS quantification .
  • Compare formulations (e.g., liposomal encapsulation vs. free compound) to enhance solubility .

Q. Methodological Best Practices

Q. What frameworks ensure rigorous hypothesis formulation for this compound research?

Methodological Answer:

  • Apply PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies (e.g., "Does this compound [I] reduce inflammation [O] in macrophage models [P] compared to NSAIDs [C]?").
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Include detailed supplementary materials (e.g., raw NMR spectra, assay protocols) to enable replication .

Q. Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Use non-linear regression models (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations.
  • Apply Bonferroni correction for multiple comparisons to reduce Type I errors .

Q. How should researchers structure a manuscript to highlight this compound’s novelty and impact?

Methodological Answer:

  • Follow IMRaD (Introduction, Methods, Results, and Discussion) format.
  • In the Discussion , contextualize findings within diterpenoid research gaps (e.g., "Our data contrast with Smith et al. (2023) due to differences in solvent polarity during extraction") .

Properties

IUPAC Name

(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOZINRAFPQEX-QFEQQRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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